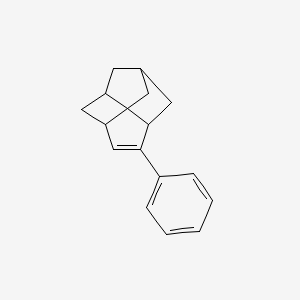
7-Phenyl-2,3,3a,4,5,7a-hexahydro-1H-2,5-methanoindene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenyl-2,3,3a,4,5,7a-hexahydro-1H-2,5-methanoindene is an organic compound with a complex structureThe compound’s molecular formula is C13H18O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-2,3,3a,4,5,7a-hexahydro-1H-2,5-methanoindene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of dicyclopentadiene derivatives under specific conditions . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-2,3,3a,4,5,7a-hexahydro-1H-2,5-methanoindene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
7-Phenyl-2,3,3a,4,5,7a-hexahydro-1H-2,5-methanoindene has several scientific research applications:
Mechanism of Action
The mechanism by which 7-Phenyl-2,3,3a,4,5,7a-hexahydro-1H-2,5-methanoindene exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 7-Phenyl-2,3,3a,4,5,7a-hexahydro-1H-2,5-methanoindene include:
- 3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene
- 1H-2-Indenone,2,4,5,6,7,7a-hexahydro-3-(1-methylethyl)-7a-methyl
- Cedr-8-ene
Uniqueness
What sets this compound apart from these similar compounds is its phenyl group, which imparts unique chemical properties and reactivity.
Properties
CAS No. |
61775-52-8 |
|---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
4-phenyltricyclo[4.3.1.03,8]dec-4-ene |
InChI |
InChI=1S/C16H18/c1-2-4-13(5-3-1)15-9-11-6-12-8-14(7-11)16(15)10-12/h1-5,9,11-12,14,16H,6-8,10H2 |
InChI Key |
VJRHGIVMFGJCTR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1C=C(C3C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















